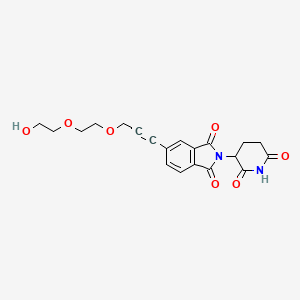

Thalidomide-5'-propargyl-PEG2-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H20N2O7 |

|---|---|

Molecular Weight |

400.4 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-[3-[2-(2-hydroxyethoxy)ethoxy]prop-1-ynyl]isoindole-1,3-dione |

InChI |

InChI=1S/C20H20N2O7/c23-7-9-29-11-10-28-8-1-2-13-3-4-14-15(12-13)20(27)22(19(14)26)16-5-6-17(24)21-18(16)25/h3-4,12,16,23H,5-11H2,(H,21,24,25) |

InChI Key |

UELGWYQBSXWOLT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCOCCO |

Origin of Product |

United States |

Modular Synthesis Approaches in Bifunctional Protac Chemistry

PROTACs are fundamentally modular, comprising three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov This modularity is a cornerstone of PROTAC design, allowing for the systematic optimization of each part to achieve desired degradation activity and pharmacological properties. tandfonline.com

The synthesis of PROTACs often employs a convergent approach where the three components are synthesized separately and then joined together. nih.gov This strategy facilitates the rapid generation of libraries of PROTACs with variations in the POI ligand, E3 ligase ligand, or the linker, enabling efficient screening for optimal degradation of the target protein. tandfonline.comnih.gov The use of pre-functionalized building blocks, such as an E3 ligase ligand already attached to a linker with a reactive handle, further streamlines the synthetic process. This modular assembly significantly accelerates the discovery and development of new PROTACs. tandfonline.com

Integration of the Thalidomide Core As a Cereblon Binding Moiety

Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide, are well-established binders of the Cereblon (CRBN) E3 ubiquitin ligase. oup.com CRBN is a substrate receptor within the CULLIN-RING E3 ubiquitin ligase 4 (CRL4) complex. oup.comfrontiersin.org The glutarimide (B196013) moiety of thalidomide is crucial for its binding to a tri-tryptophan pocket in the thalidomide-binding domain of CRBN. oup.com

In the context of PROTACs, the thalidomide core serves as the E3 ligase-recruiting element. frontiersin.org By incorporating a thalidomide derivative, the PROTAC can effectively bring the CRL4^CRBN^ complex into proximity with the target protein, facilitating the transfer of ubiquitin to the target and marking it for degradation by the proteasome. researchgate.net The choice of thalidomide as the CRBN ligand is supported by its well-understood binding mechanism and the availability of various analogs that can be synthetically modified for attachment to the linker. acs.org

Molecular Mechanisms of Cereblon Recruitment and Neosubstrate Engagement by Thalidomide 5 Propargyl Peg2 Oh Analogues

Direct Binding of Thalidomide (B1683933) Derivatives to Cereblon (CRBN)

The initial and critical step in the mechanism of action of thalidomide and its analogues is their direct binding to the Cereblon (CRBN) protein. rsc.org CRBN serves as a substrate receptor within the CRL4 E3 ubiquitin ligase complex, which also comprises DDB1, CUL4, and RBX1. rsc.orgnih.gov The interaction between the thalidomide derivative and CRBN occurs within a specific region known as the thalidomide-binding domain (TBD). biorxiv.orglander-lab.com

The glutarimide (B196013) ring of the thalidomide molecule is essential for this binding, fitting into a hydrophobic pocket within the TBD. nih.govnih.gov This pocket is notably framed by three tryptophan residues. rsc.org The binding is stereospecific, with studies showing that the (S)-enantiomer of thalidomide exhibits a significantly stronger binding affinity to CRBN compared to the (R)-enantiomer. nitech.ac.jp While the glutarimide moiety is buried within the protein, the phthalimide (B116566) portion of the molecule remains largely exposed to the solvent, a feature that is crucial for the subsequent recruitment of new target proteins, or neosubstrates. nih.gov

Conformational Changes Induced by Thalidomide-CRBN Interaction

The binding of a thalidomide analogue to the TBD of CRBN is not a simple lock-and-key interaction; it is a dynamic process that induces significant allosteric conformational changes in the CRBN protein. biorxiv.org Cryo-electron microscopy studies have revealed that in its unbound (apo) state, CRBN exists predominantly in an "open" conformation. biorxiv.orglander-lab.com

Upon the association of a thalidomide derivative, CRBN undergoes a structural rearrangement into a "closed" conformation. biorxiv.orglander-lab.com This change is necessary for the stable association of neosubstrates. lander-lab.com The transition from the open to the closed state creates a new, composite binding surface that is capable of recognizing and binding proteins that would not normally interact with CRBN. This induced-fit mechanism is fundamental to the action of these molecules as "molecular glues."

Formation and Stabilization of the PROTAC-Target-E3 Ligase Ternary Complex

"Thalidomide-5'-propargyl-PEG2-OH" is a key building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.combiochempeg.comtenovapharma.com PROTACs are heterobifunctional molecules designed to hijack the ubiquitin-proteasome system for targeted protein degradation. nih.gov They consist of three main components: a ligand that binds to an E3 ubiquitin ligase (in this case, a thalidomide analogue for CRBN), a ligand that binds to a specific target protein, and a chemical linker that connects the two. researchgate.netnih.gov

The function of the PROTAC is to physically bring the target protein into close proximity with the E3 ligase, forming a ternary complex (E3 ligase-PROTAC-Target). The formation of this complex is a prerequisite for the subsequent ubiquitination and degradation of the target protein. nih.gov The chemical nature, length, and flexibility of the linker, such as the PEG2 (polyethylene glycol) unit in this compound, play a critical role in the stability and efficiency of ternary complex formation, ultimately influencing the degradation activity. nih.gov

| Component | Function in Ternary Complex Formation |

| Thalidomide Analogue | Binds to the CRBN subunit of the CRL4 E3 ligase, inducing a conformational change. |

| Linker (e.g., PEG2) | Connects the E3 ligase ligand to the target protein ligand, influencing the orientation and stability of the complex. |

| Target Protein Ligand | Binds specifically to the protein of interest, bringing it into proximity with the E3 ligase. |

Elucidation of Neosubstrate Recruitment to the CRL4CRBN Complex

The binding of thalidomide analogues to CRBN fundamentally alters its substrate specificity, leading to the recruitment and subsequent degradation of proteins not typically targeted by the CRL4CRBN complex. rsc.orgrsc.org These newly targeted proteins are referred to as neosubstrates. jst.go.jp

The altered surface of the CRBN-ligand complex is responsible for recognizing and binding a range of neosubstrates. The solvent-exposed part of the thalidomide analogue, typically the phthalimide ring and its derivatives, directly participates in creating this new binding interface. nih.gov Many of the identified neosubstrates are transcription factors and include proteins such as Ikaros (IKZF1), Aiolos (IKZF3), Casein Kinase 1α (CK1α), and SALL4. nih.govjst.go.jpnih.gov A common feature among many of these neosubstrates is a specific structural motif, often a β-hairpin loop containing a critical glycine (B1666218) residue, which is recognized by the drug-bound CRBN. rsc.orgnih.gov

| Neosubstrate | Biological Role (Example) | Associated Ligand Example |

| IKZF1 (Ikaros) | Transcription factor in lymphocyte development | Lenalidomide, Pomalidomide (B1683931) nih.govjst.go.jp |

| IKZF3 (Aiolos) | Transcription factor in B-cell development | Lenalidomide, Pomalidomide nih.govjst.go.jp |

| CK1α | Kinase involved in various cellular processes | Lenalidomide researchgate.net |

| SALL4 | Transcription factor involved in development | Thalidomide nih.govnih.gov |

| PLZF (ZBTB16) | Transcription factor, degradation linked to teratogenicity | Thalidomide, Pomalidomide researchgate.netnih.gov |

Once the ternary complex is successfully formed and stabilized, the enzymatic machinery of the CRL4CRBN ligase is brought to bear on the recruited neosubstrate. The E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to specific lysine (B10760008) residues on the surface of the neosubstrate. rsc.orgnih.gov

This process is repeated to form a polyubiquitin (B1169507) chain. These chains, particularly those linked via the 48th lysine (K48) of ubiquitin, serve as a potent signal for proteasomal degradation. nih.gov The efficient ubiquitination of neosubstrates can depend on the recruitment of specific E2 enzymes. For instance, the degradation of Ikaros and Aiolos has been shown to require the E2 enzymes UBE2G1 and UBE2D3. nih.gov Interestingly, the binding of thalidomide to CRBN has been shown to inhibit the auto-ubiquitination of CRBN itself, which may enhance the stability and activity of the ligase complex. nih.govnih.gov

Proteasomal Degradation Pathway Downstream of Ubiquitination

The final step in this induced protein degradation pathway is the recognition of the polyubiquitinated neosubstrate by the 26S proteasome. rsc.org The proteasome is a large, multi-subunit protease complex responsible for degrading unwanted or damaged proteins within the cell. It recognizes the polyubiquitin tag, unfolds the target protein, and cleaves it into small peptides. rsc.orgnih.gov This process is catalytic, meaning that once the neosubstrate is degraded, the CRL4CRBN complex and the PROTAC molecule are released and can engage another target protein molecule, enabling multiple rounds of degradation.

Applications in Chemical Biology Research and Tool Development

Development of PROTACs Utilizing Thalidomide-5'-propargyl-PEG2-OH as a Cereblon Ligand

This compound serves as a foundational component for the construction of PROTACs that hijack the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest. biorxiv.org The thalidomide (B1683933) portion of the molecule binds to the CRBN E3 ligase, while the propargyl group provides a reactive handle for the attachment of a ligand that targets a specific protein. medchemexpress.combroadpharm.com

Design and Synthesis of Target-Specific Degraders

The design of target-specific degraders using this compound hinges on the principles of bifunctional molecules. The synthesis typically involves the conjugation of a known ligand for a protein of interest (POI) to the propargyl group of the thalidomide-based building block. A highly efficient and widely used method for this conjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgresearchgate.net In this approach, the POI ligand is functionalized with an azide (B81097) group, which then reacts with the terminal alkyne of this compound to form a stable triazole linkage. nih.gov

The modular nature of this synthesis allows for the rapid generation of a diverse range of PROTACs against various protein targets. nih.gov Researchers can systematically vary the POI ligand, the linker length and composition, and the E3 ligase ligand to optimize the degradation efficiency and selectivity of the resulting PROTAC. nih.gov For instance, PROTACs have been successfully developed to target proteins implicated in cancer and other diseases, such as Bruton's tyrosine kinase (BTK) and various bromodomain-containing proteins.

| Component | Function | Key Chemical Feature |

| Thalidomide Moiety | Recruits the Cereblon (CRBN) E3 ubiquitin ligase. | Glutarimide (B196013) and phthalimide (B116566) rings essential for CRBN binding. researchgate.netrsc.org |

| PEG2 Linker | Provides appropriate spacing and flexibility for the formation of a stable ternary complex between the target protein, PROTAC, and E3 ligase. | Two polyethylene (B3416737) glycol units enhance solubility. broadpharm.comnih.gov |

| Propargyl Group | Serves as a reactive handle for conjugation to a target protein ligand. | Terminal alkyne enables efficient "click chemistry" reactions. medchemexpress.comacs.org |

Creation of Degrader Libraries for Phenotypic and Target-Based Screens

The facile synthesis of PROTACs using building blocks like this compound has enabled the creation of large and diverse degrader libraries. nih.govbiorxiv.org These libraries are instrumental in both phenotypic and target-based screening approaches.

In target-based screens , libraries of PROTACs with variations in the linker and POI ligand are tested for their ability to degrade a specific protein of interest. This allows for the rapid identification of potent and selective degraders for a known target.

In phenotypic screens , cells are treated with a library of degraders, and changes in cellular phenotype, such as cell death or altered signaling, are monitored. researchgate.net This approach can lead to the discovery of novel degraders for uncharacterized or "undruggable" targets that play a role in a particular disease phenotype. researchgate.netresearchgate.net Subsequent target deconvolution studies, often employing proteomics, are then used to identify the specific protein being degraded by the "hit" compound. nih.govbiorxiv.org

Probing Protein Function and Cellular Pathways through Targeted Degradation

Thalidomide-based PROTACs are powerful tools for dissecting protein function and elucidating cellular pathways. By inducing the rapid and selective degradation of a specific protein, researchers can observe the resulting functional consequences in a cellular context. This approach offers several advantages over traditional methods like RNA interference (RNAi) or CRISPR-based gene knockout, as it acts at the protein level and can be temporally controlled.

For example, the degradation of a specific kinase using a PROTAC can help to validate its role in a particular signaling pathway. Similarly, degrading a scaffold protein can reveal its importance in the assembly of protein complexes. The catalytic nature of PROTACs means that low concentrations can lead to sustained protein knockdown, allowing for the study of both short-term and long-term effects of protein loss. cellgs.com

Studies on E3 Ligase Substrate Specificity and Specificity Engineering

The use of thalidomide and its derivatives in PROTACs has spurred significant research into the substrate specificity of the CRBN E3 ligase. jst.go.jpnih.gov It is now understood that the binding of thalidomide-like molecules to CRBN can alter its substrate repertoire, leading to the ubiquitination and degradation of proteins that are not endogenous substrates of CRBN, often referred to as "neosubstrates." nih.govacs.org

Generation of Chemical Probes for Cellular Protein Networks

The propargyl group of this compound makes it an ideal starting point for the generation of chemical probes to investigate cellular protein networks. By attaching various reporter tags, such as biotin (B1667282) or fluorescent dyes, to the alkyne handle via click chemistry, researchers can create probes for a variety of applications.

For example, a biotinylated version of a thalidomide-based PROTAC can be used in pull-down experiments coupled with mass spectrometry to identify the proteins that interact with the degrader, including its target protein and components of the E3 ligase complex. Fluorescently labeled PROTACs can be used to visualize the localization of the degrader within the cell and to monitor the formation of the ternary complex.

Integration into Quantitative Proteomics Workflows for Degradation Profiling

Quantitative proteomics has become an indispensable tool for characterizing the activity and selectivity of PROTACs. sapient.bio By comparing the proteomes of cells treated with a PROTAC to untreated cells, researchers can obtain a global view of the changes in protein abundance.

This approach allows for:

On-target validation: Confirming the degradation of the intended target protein.

Selectivity profiling: Assessing the degradation of other proteins across the proteome to identify potential off-targets. sapient.bio

Dose-response and time-course studies: Understanding the kinetics and concentration-dependence of protein degradation. sapient.bio

Mechanism of action studies: Identifying changes in the abundance of proteins in related pathways, which can provide insights into the functional consequences of target degradation.

The data generated from these proteomics experiments are crucial for optimizing the design of PROTACs and for understanding their biological effects.

Advanced Methodologies for Investigating Thalidomide 5 Propargyl Peg2 Oh Functionality

Biochemical and Biophysical Characterization of Ligand-Ligase Interactions

Understanding the direct interaction between "Thalidomide-5'-propargyl-PEG2-OH" and its target E3 ligase, Cereblon, is fundamental to validating its utility as a PROTAC building block. This is achieved through various in vitro techniques that quantify binding affinity and elucidate the structural basis of the interaction.

In vitro binding assays are crucial for determining the affinity and kinetics of the interaction between "this compound" and the CRBN protein.

Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique used to measure the thermodynamic parameters of binding interactions in solution. mdpi.com In a typical experiment, a solution of "this compound" would be titrated into a sample cell containing purified CRBN protein. The heat released or absorbed upon binding is measured, allowing for the direct determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a comprehensive thermodynamic profile of the ligand-ligase binding event.

Surface Plasmon Resonance (SPR) is another powerful technique for real-time analysis of biomolecular interactions. In an SPR experiment, the CRBN protein is typically immobilized on a sensor chip. A solution containing "this compound" is then flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of the plasmon. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Table 1: Representative Data from In Vitro Binding Assays for a Thalidomide-based Ligand

| Assay | Parameter | Value |

|---|---|---|

| ITC | Binding Affinity (Kd) | 1.5 µM |

| Stoichiometry (n) | 0.98 | |

| Enthalpy (ΔH) | -8.5 kcal/mol | |

| Entropy (ΔS) | -10.2 cal/mol·K | |

| SPR | Association Rate (ka) | 2.1 x 104 M-1s-1 |

| Dissociation Rate (kd) | 3.2 x 10-2 s-1 | |

| Binding Affinity (Kd) | 1.52 µM |

Note: The data presented in this table are hypothetical and serve as an illustrative example of the results that would be obtained from such assays.

Structural biology techniques provide high-resolution insights into how "this compound" engages with CRBN at the atomic level.

X-ray Crystallography can be employed to solve the three-dimensional structure of "this compound" in a complex with the CRBN-DDB1 binding domain. This would involve co-crystallizing the compound with the protein complex and then diffracting X-rays through the resulting crystals. The diffraction pattern can be used to generate an electron density map, revealing the precise binding mode and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the thalidomide (B1683933) moiety and the amino acid residues of the CRBN binding pocket.

Cellular Assays for Targeted Protein Degradation Efficacy

Once a PROTAC is synthesized using "this compound" as a building block, its ability to induce the degradation of a specific target protein within a cellular context must be rigorously evaluated.

Immunoblotting (Western Blotting) is a widely used technique to assess the degradation of a target protein. Cells are treated with the PROTAC for various times and at different concentrations. Cell lysates are then prepared, and the proteins are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific to the target protein. A decrease in the band intensity corresponding to the target protein, relative to an untreated control and a loading control (e.g., GAPDH or β-actin), provides a semi-quantitative measure of protein degradation.

Quantitative Proteomics , using techniques like Mass Spectrometry (e.g., SILAC, TMT, or label-free quantification), offers a more global and unbiased assessment of protein degradation. This approach can confirm the degradation of the intended target and also identify any off-target proteins that are degraded by the PROTAC. This is crucial for understanding the selectivity of the degrader.

Table 2: Representative Immunoblotting Data for a Target Protein after PROTAC Treatment

| Treatment Group | Target Protein Level (%) |

|---|---|

| Vehicle Control | 100 |

| PROTAC (10 nM) | 65 |

| PROTAC (100 nM) | 25 |

| PROTAC (1 µM) | 10 |

Note: The data presented in this table are hypothetical and represent typical results from a western blot quantification.

Quantitative Real-Time PCR (qRT-PCR) is used to determine if the observed decrease in protein levels is due to degradation or a result of transcriptional repression. nih.gov This technique measures the amount of mRNA corresponding to the target protein. nih.gov If the PROTAC is functioning as intended, it should induce protein degradation without significantly affecting the transcription of the target gene. Therefore, in a successful experiment, the mRNA levels of the target gene would remain relatively unchanged, even as the protein levels decrease. indexcopernicus.com

Reporter Gene Assays provide a functional readout of target protein degradation. These assays are particularly useful when the target protein is a transcription factor or another protein with a readily measurable activity. For example, if the target protein is a transcriptional repressor, a reporter construct can be designed with a luciferase or fluorescent protein gene under the control of a promoter that is regulated by the target. Degradation of the target protein would lead to the de-repression of the reporter gene and a measurable increase in the reporter signal. This provides a functional confirmation of the PROTAC's efficacy.

Ubiquitination Assays and Analysis of Proteasome-Mediated Degradation

To confirm that a PROTAC derived from this compound functions through the intended ubiquitin-proteasome pathway, a series of biochemical and cellular assays are employed. These assays are designed to detect the ubiquitination of the target protein and its subsequent degradation by the proteasome.

A primary method to observe target protein degradation is Western Blotting . This technique allows for the quantification of the target protein levels in cells treated with the PROTAC. A time- and concentration-dependent decrease in the target protein level is indicative of successful degradation. To confirm that this degradation is proteasome-dependent, cells are co-treated with a proteasome inhibitor, such as MG132 or bortezomib. If the PROTAC-induced protein loss is rescued in the presence of the proteasome inhibitor, it strongly suggests that the degradation is mediated by the proteasome.

Furthermore, to directly assess the ubiquitination of the target protein, an immunoprecipitation-Western blot (IP-WB) assay is performed. In this assay, the target protein is immunoprecipitated from cell lysates treated with the PROTAC. The immunoprecipitated proteins are then subjected to Western blotting using an antibody that specifically recognizes ubiquitin. An increase in the ubiquitinated form of the target protein in PROTAC-treated cells compared to control cells provides direct evidence of PROTAC-induced ubiquitination.

Table 1: Illustrative Data from a Western Blot Analysis of a Target Protein after Treatment with a PROTAC derived from this compound

| Treatment Condition | Target Protein Level (%) | Ubiquitinated Target Protein (Fold Change) |

| Vehicle Control | 100 | 1.0 |

| PROTAC (100 nM) | 25 | 4.5 |

| PROTAC (100 nM) + MG132 (10 µM) | 95 | 8.2 |

This table illustrates the expected outcome of experiments confirming the mechanism of action. A significant decrease in the target protein level is observed with PROTAC treatment, which is reversed by the addition of a proteasome inhibitor (MG132). Concurrently, there is a marked increase in the ubiquitinated form of the target protein.

Quantitative Mass Spectrometry-Based Approaches for Proteome-Wide Degradation and Ubiquitination Profiling

While Western blotting is effective for analyzing a specific target, quantitative mass spectrometry-based proteomics offers a global and unbiased view of the changes in the proteome upon PROTAC treatment. This powerful technology can identify and quantify thousands of proteins simultaneously, providing a comprehensive assessment of the PROTAC's selectivity.

One common approach is Stable Isotope Labeling by Amino acids in Cell culture (SILAC) , where cells are grown in media containing either "light" or "heavy" isotopes of certain amino acids. The "heavy"-labeled cells are treated with the PROTAC, while the "light"-labeled cells serve as a control. The cell populations are then mixed, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry. The ratio of heavy to light peptides for each protein reveals the extent of its degradation.

Another widely used label-free quantification method is Data-Independent Acquisition (DIA) mass spectrometry. This technique systematically fragments all peptides within a certain mass range, allowing for a comprehensive and reproducible quantification of changes in protein abundance across different conditions.

These proteomic approaches are not only crucial for confirming the degradation of the intended target but also for identifying any off-target effects, where other proteins are unintentionally degraded. Furthermore, specialized proteomic techniques can be employed to perform ubiquitinome profiling (di-Gly remnant profiling) , which enriches for and identifies ubiquitinated peptides, providing a global view of changes in protein ubiquitination throughout the cell.

Table 2: Representative Data from a Quantitative Proteomics Experiment

| Protein | Fold Change (PROTAC vs. Vehicle) | p-value | Function |

| Target Protein X | -4.1 | < 0.001 | Kinase |

| Off-target Protein Y | -1.2 | > 0.05 | Not significant |

| Housekeeping Protein Z | 1.05 | > 0.05 | Not significant |

This table showcases typical results from a quantitative mass spectrometry experiment. The target protein shows a significant and substantial decrease in abundance, while a potential off-target protein shows a negligible change, and a housekeeping protein remains unaffected, demonstrating the selectivity of the PROTAC.

Live-Cell Imaging Techniques for Real-Time Monitoring of Protein Degradation Dynamics

To visualize the degradation process in real-time within living cells, various live-cell imaging techniques are utilized. These methods provide invaluable spatiotemporal information about the PROTAC's activity.

A common strategy involves tagging the target protein with a fluorescent protein, such as Green Fluorescent Protein (GFP) or HaloTag . The degradation of the target protein can then be monitored by the loss of the fluorescent signal over time after the addition of the PROTAC. This can be quantified using automated microscopy and image analysis software.

Fluorescence Resonance Energy Transfer (FRET) -based biosensors can also be designed to monitor the formation of the ternary complex (Target Protein-PROTAC-E3 ligase), which is a critical step in the degradation process. A FRET signal is generated when the fluorescently labeled target protein and E3 ligase are brought into close proximity by the PROTAC.

Another advanced imaging technique is Single-Molecule Tracking (SMT) , which allows for the observation of individual fluorescently labeled protein molecules within a cell. This can provide insights into changes in the diffusion and localization of the target protein as it is being ubiquitinated and degraded.

High-Throughput Screening Platforms for PROTAC Discovery and Optimization

The discovery and optimization of effective PROTACs often require the screening of large libraries of compounds. High-Throughput Screening (HTS) platforms are essential for efficiently evaluating the degradation activity of numerous PROTAC candidates. biorxiv.org

These platforms typically utilize 96-, 384-, or 1536-well microplates and automated liquid handling systems to perform cellular assays in a massively parallel fashion. The readout for these screens is often based on the quantification of the target protein levels. This can be achieved through various methods, including:

In-Cell Western or high-content imaging , which use antibodies to detect the target protein and a fluorescent secondary antibody for quantification.

Reporter gene assays , where the target protein is fused to a reporter enzyme like luciferase. Degradation of the target protein leads to a decrease in the luminescent signal.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassays, which provide a homogeneous and sensitive method for quantifying the target protein in cell lysates.

These HTS platforms enable the rapid identification of hit compounds and the systematic exploration of the structure-activity relationship (SAR) of different linkers and E3 ligase ligands to optimize PROTAC potency and selectivity. chemrxiv.org

Innovations and Future Research Directions

Expansion of the Targetable Proteome through Enhanced PROTAC Design

A primary advantage of PROTAC technology is its potential to vastly expand the "druggable" proteome. It is estimated that approximately 85% of the human proteome is not amenable to targeting by conventional small-molecule inhibitors, a challenge that TPD aims to overcome. oup.comresearchgate.net PROTACs function catalytically and can target proteins lacking active sites suitable for inhibition, thereby opening up new therapeutic avenues.

Thalidomide-based PROTACs are at the forefront of this expansion. oup.comnih.gov The modularity afforded by building blocks like Thalidomide-5'-propargyl-PEG2-OH is a key driver of this progress. The terminal propargyl group facilitates highly efficient and specific "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). explorationpub.commedchemexpress.comrsc.org This allows for the rapid synthesis of large and diverse PROTAC libraries, where the constant CRBN-binding element can be readily conjugated to a multitude of ligands for different proteins of interest (POIs). explorationpub.comnih.gov

This strategy has led to innovative approaches, including:

Click-formed PROTACs (CLIPTACs) : These involve the in-cell reaction of two precursor molecules, such as a tetrazine-labeled thalidomide (B1683933) derivative and a trans-cyclooctene-labeled ligand, to form the active PROTAC. explorationpub.com

Glyco-PROTACs (GlyTACs) : This two-component system first utilizes metabolic engineering to label glycoproteins with an azide-bearing sugar. A thalidomide derivative equipped with a compatible click handle (like DBCO) is then added, leading to self-assembly of the PROTAC on the glycoprotein (B1211001) surface and subsequent degradation. rsc.org

Nucleic Acid-Based PROTACs : To engage traditionally intractable targets like transcription factors, researchers have used click chemistry to conjugate a thalidomide-propargyl moiety to azide-modified nucleic acid aptamers, successfully inducing the degradation of proteins such as nucleolin. nih.gov

These enhanced design strategies are progressively making a larger portion of the proteome accessible to therapeutic intervention.

Rational Design Principles for Optimized Ternary Complex Formation and Degradation Efficacy

The efficacy of a PROTAC is fundamentally dependent on its ability to induce and stabilize a productive ternary complex, consisting of the target protein, the PROTAC molecule, and the E3 ligase. nih.govrsc.org The stability, cooperativity, and specific conformation of this complex are critical determinants of the rate and extent of protein degradation. rsc.org Consequently, a major focus of current research is the development of rational design principles to optimize these parameters.

Key considerations in rational PROTAC design include:

Ternary Complex Cooperativity : This occurs when the formation of the initial binary complex (e.g., PROTAC-CRBN) increases the binding affinity for the second protein (the POI), or vice versa. High cooperativity is a hallmark of an efficient degrader. It arises from favorable protein-protein interactions across the induced interface and an energetically favorable conformation of the PROTAC itself. rsc.org

Linker Optimization : The linker is not merely a spacer but an active contributor to the ternary complex. Its length, chemical composition, and attachment points to the two ligands profoundly influence the geometry of the ternary complex. explorationpub.comnih.govresearchgate.net Structural studies have revealed that linkers can form direct contacts with the target protein or the E3 ligase, significantly impacting complex stability. oup.com

Structural Insights : X-ray crystallography and other biophysical techniques are invaluable for elucidating the atomic details of ternary complexes. rsc.org These studies show that the glutarimide (B196013) portion of thalidomide-based ligands fits into a hydrophobic pocket on CRBN, while the phthalimide (B116566) part is more solvent-exposed, creating a new surface for recruiting target proteins. nih.gov Understanding these interaction surfaces, which can be surprisingly plastic, allows for the rational modification of the PROTAC to improve potency and selectivity. oup.com

Table 1: Key Factors in Rational PROTAC Design

| Design Principle | Description | Impact on Degradation | Reference |

|---|---|---|---|

| Ternary Complex Cooperativity | The synergistic binding between the target protein and E3 ligase, mediated by the PROTAC. | Enhances the stability and formation of the ternary complex, leading to more efficient ubiquitination and degradation. | rsc.org |

| Linker Composition & Length | The chemical nature and length of the linker connecting the two ligands. | Dictates the distance and orientation between the target and E3 ligase, affecting complex stability and degradation efficiency. | explorationpub.comnih.gov |

| Ligand Exit Vector | The point of attachment of the linker to the E3 ligase ligand and the target protein ligand. | Crucial for allowing the PROTAC to adopt a low-energy conformation within the ternary complex. | nih.gov |

| Structural Plasticity | The flexibility of the interaction surfaces between the E3 ligase and the neosubstrate. | Suggests that a perfect "fit" is not always necessary, allowing for a broader range of targetable proteins. | oup.com |

Exploration of Novel Linker Chemistries and Architectures beyond PEG for Modulating PROTAC Properties

While simple polyethylene (B3416737) glycol (PEG) and alkyl chains have been widely used as linkers due to their synthetic accessibility, the field is rapidly advancing toward more sophisticated linker designs to fine-tune PROTAC properties. explorationpub.comnih.gov The linker's chemistry directly influences critical attributes such as solubility, cell permeability, metabolic stability, and ultimately, degradation potency.

The propargyl group in "this compound" is a gateway to one of the most successful alternative linker chemistries. medchemexpress.com The formation of a triazole ring via click chemistry creates a more rigid and metabolically stable linkage compared to some linear chains, and in certain cases, has resulted in higher degradation efficiency. explorationpub.com

Other innovative linker strategies include:

Rigid Linkers : Incorporating rigid moieties like piperidines or phenyl rings can constrain the conformational flexibility of the PROTAC, which can pre-organize the molecule for optimal ternary complex formation and improve properties like solubility. explorationpub.com

Functional Linkers : Linkers are now being designed to do more than just connect the two ends. Photoswitches, such as azobenzene, can be incorporated to create "PHOTACs." explorationpub.com These molecules can be activated by a specific wavelength of light, offering precise spatiotemporal control over protein degradation and potentially reducing systemic toxicity. oup.comnih.gov

The choice of linker length remains a critical, and often empirically determined, parameter. While longer linkers frequently show robust degradation, shorter linkers have proven optimal for certain targets, such as a homo-PROTAC designed to degrade CRBN itself, which utilized a short 8-atom PEG linker. explorationpub.com

Development of Predictive Models for PROTAC Activity and Selectivity

The multiparametric nature of PROTAC optimization makes their design complex and resource-intensive. rsc.orgresearchgate.net To address this, researchers are increasingly turning to computational and machine learning (ML) models to predict the activity and selectivity of novel PROTACs before they are synthesized.

These predictive models leverage the growing volume of publicly available data on PROTACs and their performance.

Deep Learning Predictors : Models like DeepPROTAC have been developed using deep neural networks to predict the degradation capability (e.g., DC50, Dmax) of a potential PROTAC molecule based on the structures of the target protein and E3 ligase. oup.comresearchgate.net

Feature-Based Models : The MAPD model uses intrinsic features of a target protein, such as its ubiquitination potential, to predict its degradability, achieving significant predictive accuracy for kinases. mdpi.com

Integrated Filters : The goal is to integrate these trained ML models into the PROTAC design workflow as effective filters, allowing researchers to prioritize the synthesis of candidates with the highest probability of success. researchgate.netmdpi.com

While these models are powerful, challenges remain. The accuracy of the predictions is highly dependent on the size and quality of the training data, and models for CRBN-based PROTACs have sometimes been hampered by imbalanced datasets. mdpi.com

Applications of this compound Derived PROTACs in Pre-clinical Disease Models

PROTACs derived from thalidomide and its analogs have demonstrated significant therapeutic potential in a wide range of pre-clinical disease models, particularly in oncology. nih.gov Several CRBN-based PROTACs, such as ARV-110 (targeting the androgen receptor) and ARV-471 (targeting the estrogen receptor), have advanced into human clinical trials, validating the promise of this approach. oup.comnih.gov

Specific pre-clinical successes include:

BET Protein Degraders : The first highly potent small-molecule PROTACs, dBET1 and ARV-825, were CRBN-based degraders targeting the BET family of proteins (BRD2, BRD3, BRD4). They induced rapid and profound degradation of these oncogenic proteins in cancer cell lines and in vivo tumor models. rsc.orgub.edu

SHP2 Degraders : Researchers have successfully designed thalidomide-based PROTACs to degrade SHP2, a phosphatase involved in multiple cancer signaling pathways. The degrader identified as 11(ZB-S-29) was highly efficient, achieving a DC50 value of just 6.02 nM in cellular assays. nih.gov

Targeting Glycoproteins : Using the GlyTAC approach, thalidomide-based degraders have been shown to induce proteome-wide ubiquitination and degradation of glycoproteins in cancer cells, resulting in cell death. rsc.org

A critical consideration for the clinical translation of these molecules is the potential for thalidomide-related toxicities, especially teratogenicity. oup.com Future research will focus on engineering next-generation CRBN ligands that retain potent degradation activity while eliminating the structural motifs responsible for these adverse effects. oup.comnih.gov

Table 2: Examples of Pre-clinical Thalidomide-Derived PROTACs

| PROTAC | Target Protein | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|---|

| dBET1 / ARV-825 | BRD2, BRD3, BRD4 | Oncology | Among the first potent, in vivo-active small-molecule PROTACs. Showed profound degradation of BET proteins. | rsc.orgub.edu |

| 11(ZB-S-29) | SHP2 | Oncology | Highly efficient SHP2 degrader with a DC50 of 6.02 nM. | nih.gov |

| ARV-110 | Androgen Receptor | Prostate Cancer | Advanced into human clinical trials. | oup.comnih.gov |

| ARV-471 | Estrogen Receptor | Breast Cancer | Advanced into human clinical trials. | oup.comnih.gov |

| GlyTACs | Glycoproteins | Oncology | Induced proteome-wide degradation of glycoproteins, leading to cancer cell death. | rsc.org |

Integration with Artificial Intelligence and Machine Learning for Accelerated PROTAC Discovery

The convergence of artificial intelligence (AI) and targeted protein degradation is set to dramatically accelerate the discovery and optimization of new PROTACs. rsc.orgresearchgate.net AI and ML algorithms can analyze vast, complex datasets to identify patterns and relationships that are not obvious to human researchers, thereby streamlining the entire discovery pipeline. mdpi.com

Key applications of AI/ML in PROTAC development include:

De Novo Design : Generative models can design entirely novel PROTAC structures, including linkers and ligands, that are optimized for specific properties like binding affinity and desirable pharmacokinetics. researchgate.netmdpi.com

Predictive Modeling : As discussed, AI is used to build models that predict a PROTAC's degradation efficiency and selectivity, reducing the cycle time and cost of experimental testing. researchgate.netmdpi.com

Ternary Complex Simulation : AI-enhanced molecular dynamics simulations can more accurately and efficiently model the behavior and stability of the PROTAC-induced ternary complex, providing crucial insights for rational design. researchgate.net

Database Mining : The development of curated databases like PROTAC-DB, which lists thousands of PROTACs and their constituent parts, provides the essential fuel for training robust and accurate ML models. oup.com

By integrating these computational approaches, the traditional, often serendipitous, process of drug discovery is shifting towards a more predictive and rational paradigm, promising to deliver optimized PROTAC therapeutics more quickly and efficiently. rsc.org

Q & A

Q. What are the key synthetic strategies for preparing Thalidomide-5'-propargyl-PEG2-OH, and how can reaction conditions be optimized?

this compound is synthesized through multi-step reactions involving thalidomide derivatization, PEG2 linker conjugation, and propargyl group introduction. A typical approach involves:

- Thalidomide activation : The hydroxyl group on thalidomide is functionalized (e.g., via amidation or esterification) to enable PEG2 linker attachment .

- PEG2 conjugation : Propargyl-PEG2-OH is coupled to the activated thalidomide using carbodiimide crosslinkers (e.g., EDC/NHS) under inert conditions to prevent side reactions .

- Purification : Column chromatography or preparative HPLC is used to isolate the product, with TLC (Rf value analysis) or LC-MS to monitor reaction progress .

Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature (room temperature to 60°C), and stoichiometry (1:1.2 molar ratio of thalidomide to PEG2-propargyl reagent) to maximize yield .

Q. Which analytical techniques are most reliable for characterizing this compound and ensuring purity?

Critical methods include:

- NMR spectroscopy : ¹H/¹³C NMR confirms the propargyl group (δ ~2.5 ppm for terminal alkyne protons) and PEG2 linker integration .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., expected [M+H]+ for C21H20N2O8: 428.4 Da) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects impurities like unreacted thalidomide or PEG2 intermediates .

- TLC : Silica gel plates with UV visualization track reaction progress and residual starting materials .

Advanced Research Questions

Q. How does the propargyl-PEG2 linker in this compound influence PROTAC design and protein degradation efficiency?

The propargyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for modular PROTAC assembly, while the PEG2 linker balances hydrophilicity and molecular flexibility:

- Linker length : PEG2 provides optimal spacing between the E3 ligase binder (thalidomide) and the target protein ligand, avoiding steric hindrance while maintaining proteasome recruitment efficiency .

- Solubility : PEG2 enhances aqueous solubility, critical for cellular uptake and in vivo bioavailability .

- Degradation kinetics : Comparative studies using varying linker lengths (e.g., PEG2 vs. PEG4) show PEG2-linked PROTACs achieve faster target protein degradation (e.g., 50% reduction in 6 hours vs. 12 hours for PEG4) .

Q. How can researchers mitigate solubility challenges when using this compound in cellular assays?

Strategies include:

- Co-solvents : Use DMSO (≤0.1% final concentration) to pre-dissolve the compound, followed by dilution in PBS or culture media .

- PEGylation : The PEG2 linker inherently improves solubility, but further PEG chain extension (e.g., PEG4) may be tested if precipitation occurs in low-ionic-strength buffers .

- Dynamic light scattering (DLS) : Monitor aggregate formation in solution and adjust buffer pH (6.5–7.5) to maintain colloidal stability .

Q. What experimental frameworks are recommended to evaluate this compound-based PROTACs in protein degradation studies?

A validated workflow includes:

- Target engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity between the PROTAC and the target protein .

- Cellular assays : Western blotting or immunofluorescence measures target protein levels post-treatment (e.g., 24–48 hours). Include controls with thalidomide alone to confirm PROTAC-specific degradation .

- Off-target analysis : Proteome-wide profiling (e.g., thermal shift assays or CRISPR screens) identifies unintended protein interactions .

- Pharmacokinetics : In vivo studies track plasma half-life (PEG2 extends t½ to ~4 hours in murine models) and tissue distribution .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in PROTAC activity between in vitro and cellular assays?

Common issues and solutions:

- Cell permeability : Verify PROTAC uptake using fluorescently tagged analogs (e.g., Cy5-labeled PROTACs) and flow cytometry. Optimize delivery with lipofection reagents if needed .

- Ubiquitin-proteasome dependency : Treat cells with proteasome inhibitors (e.g., MG-132) to confirm degradation is mediated by the UPS .

- Linker instability : Perform LC-MS stability assays in cell lysates to check for linker cleavage. Switch to more stable linkers (e.g., alkyl-based) if PEG2 hydrolysis is observed .

Q. Why might this compound exhibit batch-to-batch variability in PROTAC synthesis, and how can this be resolved?

Variability often stems from:

- Incomplete conjugation : Quantify free thalidomide via HPLC and increase reaction time or catalyst loading (e.g., DMAP for esterification) .

- Propargyl group oxidation : Store the compound under argon at −20°C and use fresh batches for critical experiments .

- PEG2 polydispersity : Source PEG2 reagents with low polydispersity indices (PDI <1.1) to ensure consistent linker length .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.